molecular formula C17H18F2N2 B3013357 1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine CAS No. 518971-85-2

1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine

Cat. No.: B3013357
CAS No.: 518971-85-2
M. Wt: 288.342
InChI Key: FLARRGJTZCPWEX-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine is a piperazine derivative featuring a diphenylmethyl group substituted with a 2,4-difluorophenyl moiety and a phenyl ring at the benzhydryl position. The compound’s synthesis typically involves reductive amination between a substituted aldehyde intermediate and 1-(2,4-difluorophenyl)piperazine, as demonstrated in the preparation of related compounds such as compound 12 ().

The 2,4-difluorophenyl group enhances metabolic stability and receptor binding affinity compared to non-fluorinated analogs, while the phenyl group contributes to hydrophobic interactions within receptor pockets. This scaffold is structurally analogous to several antipsychotic and antidepressant agents, including vortioxetine derivatives (), though its exact pharmacological profile remains less characterized in the provided evidence.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)-phenylmethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-14-6-7-15(16(19)12-14)17(13-4-2-1-3-5-13)21-10-8-20-9-11-21/h1-7,12,17,20H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLARRGJTZCPWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine typically involves the reaction of 2,4-difluorobenzyl chloride with phenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2,4-Difluorobenzyl chloride+PhenylpiperazineThis compound\text{2,4-Difluorobenzyl chloride} + \text{Phenylpiperazine} \rightarrow \text{this compound} 2,4-Difluorobenzyl chloride+Phenylpiperazine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Substituent Effects on Receptor Binding

  • Fluorine Substitution : The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability and lipophilicity compared to chlorinated analogs (e.g., 2,4-dichlorophenyl in ). Fluorine’s electron-withdrawing nature may also fine-tune receptor interactions, as seen in vortioxetine’s 5-HT3 antagonism ().
  • Methoxy vs. Trifluoromethyl Groups : 1-(2-Methoxyphenyl)piperazine derivatives exhibit high 5-HT1A affinity (Ki = 0.6 nM), whereas 3-trifluoromethylphenyl analogs show variable effects on sympathetic nerve activity, suggesting substituent-dependent receptor subtype selectivity ().

Limitations and Contradictions

  • Variable Receptor Effects : highlights that 5-HT1B agonists like 1-(3-chlorophenyl)piperazine may increase or decrease sympathetic nerve discharge depending on experimental conditions, underscoring the complexity of substituent-activity relationships.
  • Lack of Direct Data : While the target compound’s structural analogs are well-documented, direct pharmacological data for this compound are absent in the provided evidence, necessitating extrapolation from related compounds.

Biological Activity

1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with a difluorophenyl group and a phenyl group. The structural formula can be represented as follows:

  • Chemical Formula : C17_{17}H18_{18}F2_{2}N
  • Molecular Weight : 295.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that the compound exhibits affinity for serotonin (5-HT) receptors and dopamine receptors, which are crucial in modulating mood, cognition, and behavior.

Key Mechanisms:

  • Serotonergic Activity : The compound has been shown to influence serotonin release in the prefrontal cortex, potentially affecting mood regulation and anxiety levels .
  • Dopaminergic Activity : It also interacts with dopamine receptors, which may contribute to its effects on motivation and reward pathways .

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.
  • Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation in vitro, particularly in models of breast cancer.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound demonstrated significant cytotoxicity at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology.
  • Neuropharmacological Study :
    • In an animal model, administration of the compound resulted in altered levels of dopamine and serotonin in the brain, indicating its role in modulating neurochemical pathways associated with mood disorders .

Data Table of Biological Activities

Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in breast cancer cells
Serotonin ReleaseDecreased extracellular serotonin levels
Dopamine ModulationIncreased dopamine levels

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